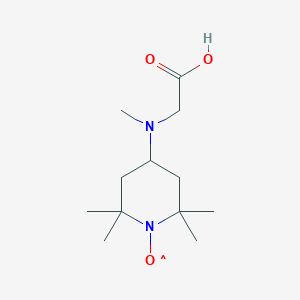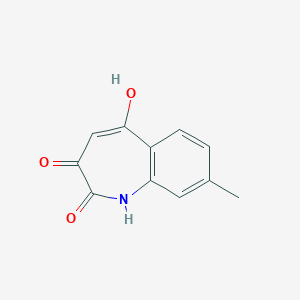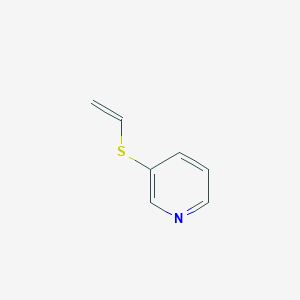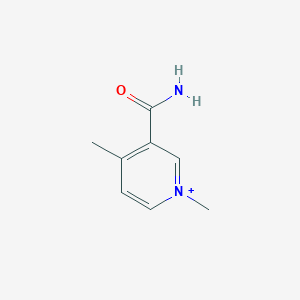
1,4-Dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylnicotinamide (DMNA) is a chemical compound that belongs to the class of pyridine derivatives. It is a derivative of niacin (vitamin B3) and has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. DMNA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 1,4-Dimethylnicotinamide is not fully understood, but it is believed to involve multiple pathways. 1,4-Dimethylnicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. 1,4-Dimethylnicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 1,4-Dimethylnicotinamide has been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotides.
Biochemische Und Physiologische Effekte
1,4-Dimethylnicotinamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. 1,4-Dimethylnicotinamide has also been shown to improve mitochondrial function and energy metabolism. In addition, 1,4-Dimethylnicotinamide has been shown to improve endothelial function, which can help in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dimethylnicotinamide has several advantages for lab experiments, including its high purity and stability. 1,4-Dimethylnicotinamide is also relatively easy to synthesize, making it readily available for research. However, 1,4-Dimethylnicotinamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dimethylnicotinamide. One area of research is the development of 1,4-Dimethylnicotinamide-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the elucidation of the molecular mechanisms of 1,4-Dimethylnicotinamide's various effects, which can help in the development of more potent and specific 1,4-Dimethylnicotinamide-based drugs. Finally, further studies are needed to determine the safety and efficacy of 1,4-Dimethylnicotinamide in humans, which can pave the way for its clinical use.
Synthesemethoden
1,4-Dimethylnicotinamide can be synthesized through various methods, including the reaction of niacin with formaldehyde and subsequent methylation of the resulting product. Another method involves the reaction of 4-methylpyridine with formaldehyde and subsequent reduction of the resulting product. These methods have been optimized over the years to produce high yields of 1,4-Dimethylnicotinamide with high purity.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 1,4-Dimethylnicotinamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1,4-Dimethylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
In neuroprotection, 1,4-Dimethylnicotinamide has been shown to exhibit neuroprotective effects against various neurotoxic insults, including oxidative stress and ischemia-reperfusion injury. 1,4-Dimethylnicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cardiovascular diseases, 1,4-Dimethylnicotinamide has been shown to exhibit vasodilatory effects, which can help in the treatment of hypertension. 1,4-Dimethylnicotinamide has also been shown to protect against myocardial ischemia-reperfusion injury, which can occur during cardiac surgery.
Eigenschaften
CAS-Nummer |
126077-63-2 |
|---|---|
Produktname |
1,4-Dimethylnicotinamide |
Molekularformel |
C8H11N2O+ |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
1,4-dimethylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1 |
InChI-Schlüssel |
UFUZVBSTGVYYHO-UHFFFAOYSA-O |
SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Synonyme |
1,4-dimethylnicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



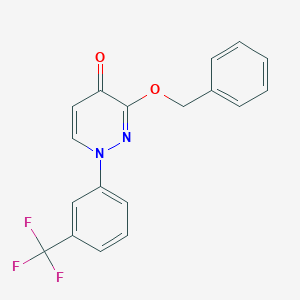
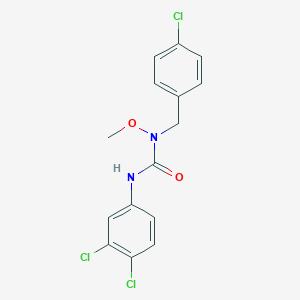
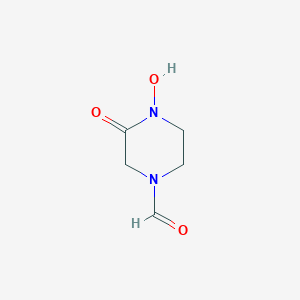
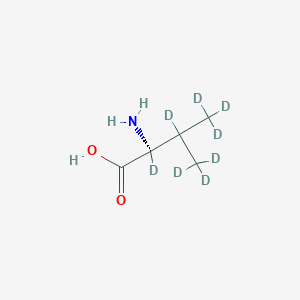

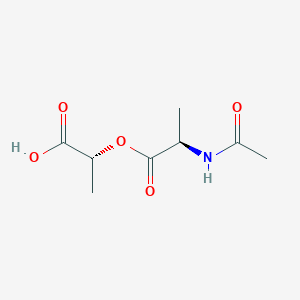
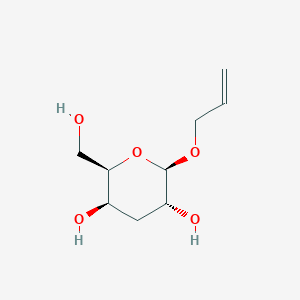
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
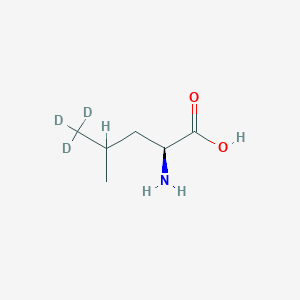
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
